molecular formula C13H10ClIN2O B2690372 N-(3-amino-4-chlorophenyl)-2-iodobenzamide CAS No. 926227-24-9

N-(3-amino-4-chlorophenyl)-2-iodobenzamide

Cat. No. B2690372
CAS RN: 926227-24-9
M. Wt: 372.59
InChI Key: WFZAAYCXPOUSKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-amino-4-chlorophenyl) acylamides” are compounds that can be prepared by reacting 1-chloro-2,4-diaminobenzene with at least one acyl chloride . They are useful as intermediates for producing disperse textile dyes and couplers for color photography .


Synthesis Analysis

The synthesis of “N-(3-amino-4-chlorophenyl) acylamides” involves reacting 1-chloro-2,4-diaminobenzene with an acyl chloride in the presence of an acid acceptor, in a solvent comprising at least one polar solvent . The product is then purified by crystallizing from a non-polar solvent or conducting the reaction in a mixture of at least one polar and at least one non-polar solvent .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(3-amino-4-chlorophenyl) acylamides” include the reaction of 1-chloro-2,4-diaminobenzene with an acyl chloride .

Scientific Research Applications

Polymer Science

  • Synthesis and Characterization of Aromatic Polyimides : Novel diamines, including 4,4-(aminophenyloxy) phenyl-4-aminobenzamide, were synthesized and polymerized with various dianhydrides. The resulting polymers displayed solubility in organic solvents and showed thermal degradation temperatures ranging from 240°C to 550°C, with glass transition temperatures (Tg) between 168°C and 254°C, indicating their potential utility in high-performance materials (Butt et al., 2005).

Pharmaceutical Cocrystals

  • Pharmaceutical Cocrystals of Ethenzamide : The study focused on the preparation and characterization of pharmaceutical cocrystals involving ethenzamide and various coformers. The equilibrium solubility and dissolution rate of these cocrystals were found to be higher than those of parent ethenzamide, demonstrating the significance of cocrystal formation in enhancing drug solubility and dissolution rate (Aitipamula et al., 2012).

Drug Delivery Mechanisms

  • Improved Oral Absorption of Poorly Water-Soluble Drug HO-221 : The study demonstrated that wet-bead milling of HO-221, a poorly water-soluble drug, produced submicron-sized particles, significantly improving its dissolution rate and oral absorption in rats. This highlights the importance of particle size reduction in enhancing the bioavailability of poorly soluble drugs (Kondo et al., 1993).

Crystal Engineering

  • Crystal Engineering with Hydrogen and Halogen Bonds : This research demonstrated the utilization of hydrogen and halogen bonds in the crystal engineering of compounds, including 4-nitrobenzamide·4-iodobenzamide, for designing molecular structures with desired properties. The study provides insights into the predictability of crystal packing and interaction domains, which is crucial for the design of materials with specific functions (Saha et al., 2005).

Future Directions

There are ongoing studies on the synthesis and potential applications of compounds similar to “N-(3-amino-4-chlorophenyl)-2-iodobenzamide”. For example, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives have been synthesized for potential antiviral activities .

properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClIN2O/c14-10-6-5-8(7-12(10)16)17-13(18)9-3-1-2-4-11(9)15/h1-7H,16H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZAAYCXPOUSKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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